molecular formula C7H8N2O4S B11117729 [2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid CAS No. 669726-16-3

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid

Cat. No.: B11117729
CAS No.: 669726-16-3
M. Wt: 216.22 g/mol
InChI Key: JLBCPKULTGMUGB-UHFFFAOYSA-N
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Description

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid is a synthetic organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions, where an ethoxide ion reacts with an appropriate halogenated precursor.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of each step, and purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

Medicinally, derivatives of this compound are explored for their potential therapeutic properties. The thiazole ring is a common motif in many drugs, and modifications of this compound can lead to compounds with antimicrobial, anti-inflammatory, or anticancer activities .

Industry

Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and polymers. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The thiazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [2-Oxo-2-(3-pyridinylamino)ethoxy]acetic acid: Similar structure but with a pyridine ring instead of a thiazole ring.

    [2-Oxo-2-(4-methylthiazol-2-ylamino)ethoxy]acetic acid: Contains a methyl group on the thiazole ring.

Uniqueness

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

669726-16-3

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid

InChI

InChI=1S/C7H8N2O4S/c10-5(3-13-4-6(11)12)9-7-8-1-2-14-7/h1-2H,3-4H2,(H,11,12)(H,8,9,10)

InChI Key

JLBCPKULTGMUGB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)COCC(=O)O

Origin of Product

United States

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